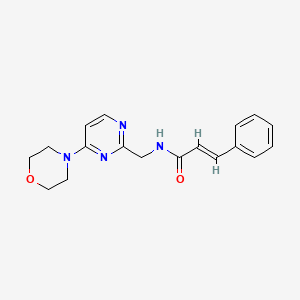
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Cinnamic acid, a plant metabolite with antimicrobial, anticancer, and antioxidant properties, is often used to synthesize derivatives that are more effective in vitro than parent compounds due to stronger biological activities . In one study, ten new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been found to have potential anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Inflammatory and Analgesic Activity
Cinnamamides, a class of compounds to which this compound belongs, have been found to exhibit anti-inflammatory and/or analgesic activity . This suggests that this compound could potentially be used in the treatment of conditions involving inflammation or pain .
Parkinson’s Disease Treatment
Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Antimicrobial Activity
Pyrimidine derivatives, which include this compound, are known to exhibit antimicrobial activity . This suggests that this compound could potentially be used in the treatment of microbial infections .
Antitumor Activity
Pyrimidine derivatives are also known to exhibit antitumor activity . This suggests that this compound could potentially be used in the treatment of certain types of cancer .
Antiviral Activity
Pyrimidine derivatives are known to exhibit antiviral activity . This suggests that this compound could potentially be used in the treatment of viral infections .
Wirkmechanismus
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, both of which are pro-inflammatory mediators .
Mode of Action
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in redness, swelling, discomfort, and heat, which are common indicators of inflammation .
Pharmacokinetics
The compound’s potent anti-inflammatory effects suggest that it may have favorable bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide’s action include a significant reduction in the expression of iNOS and COX-2 at both the mRNA and protein levels in LPS-stimulated RAW 264.7 macrophage cells . This results in the inhibition of the inflammatory response .
Eigenschaften
IUPAC Name |
(E)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWCNCCLQHQCH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)
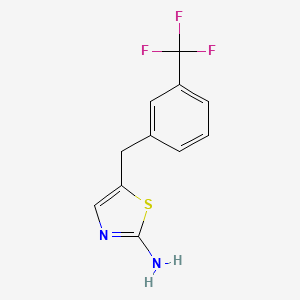
![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)
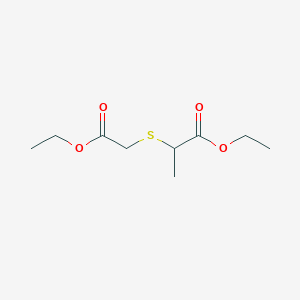
![N-Ethyl-6-methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2957688.png)
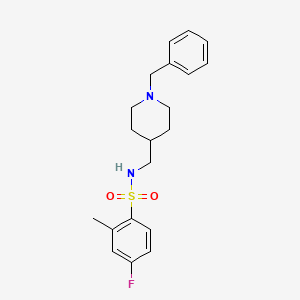
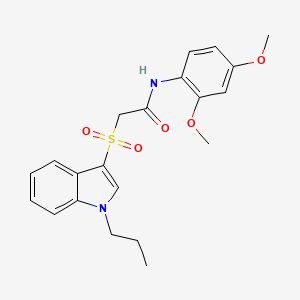
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2957694.png)
![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)